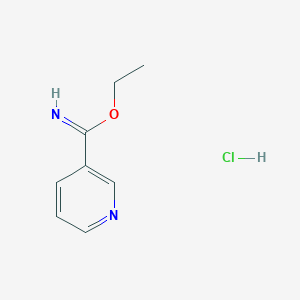
Ethylnicotinimidatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethylnicotinimidatehydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its reactivity and ability to form stable intermediates, making it a valuable reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Ethylnicotinimidatehydrochloride can be synthesized through several methods. One common method involves the reaction of ethyl isocyanate with 3-pyridinecarboxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of ethyl 3-pyridinecarboximidate hydrochloride often involves large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), helps in achieving high yields and purity suitable for commercial applications.
化学反応の分析
Types of Reactions
Ethylnicotinimidatehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amines, and carboxylic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学的研究の応用
Ethylnicotinimidatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: It is employed in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of ethyl 3-pyridinecarboximidate hydrochloride involves its ability to form stable intermediates with various functional groups. It acts as a nucleophile or electrophile, depending on the reaction conditions, and facilitates the formation of new chemical bonds. The molecular targets and pathways involved include interactions with carboxyl, amine, and hydroxyl groups, leading to the formation of amides, esters, and other derivatives.
類似化合物との比較
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Commonly used as a coupling agent in peptide synthesis.
Dicyclohexylcarbodiimide: Another carbodiimide used for similar purposes but with different solubility and reactivity profiles.
Diisopropylcarbodiimide: Used in organic synthesis with distinct properties compared to ethyl 3-pyridinecarboximidate hydrochloride.
Uniqueness
Ethylnicotinimidatehydrochloride is unique due to its specific reactivity with pyridine derivatives, making it particularly useful in the synthesis of heterocyclic compounds. Its ability to form stable intermediates and its versatility in various chemical reactions set it apart from other similar compounds.
特性
分子式 |
C8H11ClN2O |
|---|---|
分子量 |
186.64 g/mol |
IUPAC名 |
ethyl pyridine-3-carboximidate;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c1-2-11-8(9)7-4-3-5-10-6-7;/h3-6,9H,2H2,1H3;1H |
InChIキー |
YMMLZEFEWAHPKO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=N)C1=CN=CC=C1.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













